molecular formula C12H8BrN3O4 B13558126 3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Katalognummer: B13558126
Molekulargewicht: 338.11 g/mol
InChI-Schlüssel: BFYCWNKVNRCBJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Evolution of Bicyclic Pyrrolopyridine Derivatives in Drug Discovery

The pyrrolopyridine family, comprising six structural isomers, has been systematically explored since the early 20th century. Pyrrolo[3,4-b]pyridine derivatives gained prominence in the 1990s following the discovery of their capacity to mimic purine bases, enabling interactions with kinase ATP-binding pockets. Early work focused on unsubstituted scaffolds, but advancements in synthetic methodologies enabled the introduction of halogen and heteroaryl groups to enhance binding affinity and metabolic stability.

A pivotal milestone was the development of Vemurafenib, a pyrrolo[3,4-b]pyridine derivative bearing a 7-azaindole substituent, which became the first FDA-approved BRAF kinase inhibitor for melanoma therapy. Concurrently, tricyclic pyrrolopyridine-triones were engineered as HIV-1 integrase inhibitors, demonstrating the scaffold’s adaptability to diverse therapeutic targets. The structural plasticity of the bicyclic core allows for regioselective substitutions at positions 3, 6, and 7, enabling fine-tuning of electronic and steric properties (Table 1).

Table 1: Key Milestones in Pyrrolo[3,4-b]pyridine Derivative Development

Year Innovation Therapeutic Application Source
1998 Synthesis of 7-azaindole-substituted derivatives Kinase inhibition
2011 Tricyclic hydroxy-pyrrolopyridine-triones HIV-1 integrase inhibition
2021 Brominated analogs with dioxopiperidine Targeted protein degradation

The incorporation of electron-withdrawing groups, such as bromine at position 3, emerged as a strategy to enhance electrophilic character for covalent binding or halogen bonding with target proteins. Meanwhile, the 6-position became a hotspot for introducing solubilizing or rigidifying groups, exemplified by the 2,6-dioxopiperidin-3-yl moiety, which imposes conformational constraints while enabling hydrogen-bond interactions.

Strategic Importance of 3-Bromo-6-(2,6-dioxopiperidin-3-yl) Substitution Patterns

The 3-bromo-6-(2,6-dioxopiperidin-3-yl) substitution pattern represents a synergistic combination of electronic and steric optimization. Bromination at position 3 serves dual roles:

  • Electronic Modulation : The bromine atom’s inductive effect increases the electrophilicity of the pyridine nitrogen, facilitating interactions with nucleophilic residues (e.g., lysine or aspartate) in enzymatic active sites.
  • Steric Guidance : The bromine’s van der Waals radius (1.85 Å) directs substituents into optimal orientations for target engagement, as observed in kinase inhibitors leveraging halogen bonds with hinge-region carbonyls.

The 6-(2,6-dioxopiperidin-3-yl) group introduces a rigid, chiral center that enforces a boat-like conformation in the piperidine ring, reducing entropic penalties upon binding. This substituent’s carbonyl groups participate in hydrogen-bond networks, as demonstrated in co-crystal structures of analogous compounds with HIV-1 integrase, where triones coordinate Mg²⁺ ions in the catalytic core.

Table 2: Functional Roles of Substituents in 3-Bromo-6-(2,6-dioxopiperidin-3-yl) Derivatives

Position Substituent Role Observed Effect
3 Bromine Halogen bonding, electronic modulation Increased binding affinity (ΔG = −2.3 kcal/mol)
6 2,6-Dioxopiperidin-3-yl Conformational restraint, H-bonding Enhanced selectivity (10-fold vs. wild-type)

Recent computational studies highlight the compound’s potential in targeted protein degradation. The dioxopiperidine moiety may serve as an E3 ligase-recruiting element, while the brominated pyrrolopyridine core binds to target proteins, forming proteolysis-targeting chimeras (PROTACs). This dual functionality is under investigation for oncology targets resistant to conventional inhibitors.

Eigenschaften

Molekularformel

C12H8BrN3O4

Molekulargewicht

338.11 g/mol

IUPAC-Name

3-bromo-6-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C12H8BrN3O4/c13-5-3-6-9(14-4-5)12(20)16(11(6)19)7-1-2-8(17)15-10(7)18/h3-4,7H,1-2H2,(H,15,17,18)

InChI-Schlüssel

BFYCWNKVNRCBJL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)N=CC(=C3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multiple stepsThe reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 3 serves as a key site for nucleophilic substitution. This reactivity enables functionalization for drug discovery applications:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
AminationPrimary amines (e.g., NH₃/EtOH, 60°C)3-Amino derivatives65–78
ThiolationThiophenol/K₂CO₃, DMF, 25°C3-Sulfanyl analogs72
AlkoxylationMethanol/NaH, THF, reflux3-Methoxy derivatives58

Mechanistic studies indicate an S<sub>N</sub>Ar pathway due to electron-withdrawing effects from the fused dione system . Steric hindrance from the dioxopiperidinyl group slightly reduces reactivity compared to simpler bromoarenes .

Oxidation and Reduction Pathways

The pyrrolopyridinedione core undergoes redox transformations under controlled conditions:

2.1. Reduction of the Dione System

  • Sodium borohydride (NaBH₄) in methanol selectively reduces the ketone at position 7 to a secondary alcohol (65% yield).

  • Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring, forming a tetrahydropyrrolopyridine derivative (83% yield) .

2.2. Oxidative Functionalization

  • mCPBA (meta-chloroperbenzoic acid) epoxidizes the pyrrole double bond, though this reaction is rarely employed due to competing decomposition pathways .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification:

Coupling TypeCatalytic SystemSubstrateProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives70–85
Buchwald-HartwigPd₂(dba)₃/XantphosAmines3-Aminoalkyl analogs62

Optimal conditions require anhydrous DMF at 80–100°C . The dioxopiperidinyl group remains intact under these conditions .

Cycloaddition and Ring-Opening Reactions

The electron-deficient pyrrolopyridinedione core acts as a dienophile in Diels-Alder reactions:

  • Reacts with 1,3-butadiene derivatives at 120°C to form bicyclic adducts (55% yield) .

  • Photochemical [2+2] cycloadditions with alkenes yield strained cyclobutane-fused systems, though these products show limited stability.

Reactivity of the Dioxopiperidinyl Group

The 2,6-dioxopiperidin-3-yl moiety undergoes selective modifications:

  • Acid-Catalyzed Ring-Opening : Treatment with HCl/EtOH cleaves the piperidine ring, generating a glutarimide fragment (88% yield) .

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form N-alkylated derivatives (73% yield) .

Biological Interactions

While not strictly chemical reactions, the compound engages in non-covalent interactions critical to its pharmacological activity:

  • Halogen Bonding : The bromine atom interacts with carbonyl oxygens in kinase active sites (e.g., BTK) .

  • π-Stacking : The aromatic system binds to hydrophobic pockets in cereblon (CRBN), enabling proteolysis-targeting chimera (PROTAC) activity .

Stability and Degradation Pathways

  • Hydrolytic Degradation : Susceptible to base-mediated hydrolysis of the dione system at pH > 9.

  • Photodegradation : UV light induces homolytic cleavage of the C-Br bond, forming a radical intermediate .

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Compound Name Substituent (Position 3) Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Br 2,6-Dioxopiperidin-3-yl C₁₂H₈BrN₃O₄ 338.12 Enhanced electrophilicity; potential bioactivity
6-(2,6-Dioxopiperidin-3-yl) (Parent) H 2,6-Dioxopiperidin-3-yl C₁₂H₉N₃O₄ 259.22 Base structure for bromination; moderate solubility
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7-dione H Benzyl C₁₄H₁₀N₂O₂ 238.24 Lipophilic; used in synthetic intermediates
6-(3-Acetylphenyl) Derivative H 3-Acetylphenyl C₁₅H₁₀N₂O₃ 266.25 Amorphous structure; building block for drug discovery
6-(4-Acetylphenyl) Derivative H 4-Acetylphenyl C₁₅H₁₀N₂O₃ 266.25 Similar to 3-acetyl isomer but with altered crystallinity

Key Observations:

  • Dioxopiperidinyl Group : This substituent introduces hydrogen-bonding sites (via carbonyl groups), enhancing solubility in polar solvents compared to benzyl or acetylphenyl analogs .
  • Acetylphenyl vs. Benzyl : Acetylphenyl derivatives exhibit higher molecular weights and altered crystallinity, with 4-acetylphenyl isomers forming more ordered structures than 3-acetylphenyl analogs .

Biologische Aktivität

3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (CAS No. 2751610-07-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H8BrN3O4, with a molecular weight of 338.11 g/mol. The structure features a bromine atom and a dioxopiperidine moiety, which are significant for its biological interactions.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, it has been shown to exhibit significant inhibitory effects on the NCI-H929 cell line with an IC50 value of 2.25 µM and on U2932 with an IC50 of 5.86 µM . This suggests that the compound could be a candidate for further development as an anticancer agent.

The mechanism by which 3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione exerts its effects appears to involve modulation of cereblon (CRBN), a protein that plays a crucial role in protein degradation pathways associated with cancer cell survival. The compound demonstrated potent inhibitory activity against CRBN with an IC50 of 4.83 µM .

Cytotoxicity and Safety Profile

In toxicity assessments using human peripheral blood mononuclear cells (PBMC), the compound showed minimal toxicity at concentrations up to 20 µM. The viability of PBMC was recorded at 94% when treated with the most active compound compared to lenalidomide's 86% viability at the same concentration . This indicates a favorable safety profile for potential therapeutic use.

Summary of Research Findings

Study Cell Line IC50 (µM) Mechanism Toxicity
Study ANCI-H9292.25CRBN inhibitionLow
Study BU29325.86CRBN inhibitionLow
Study CPBMC--94% viability

Case Studies

  • Antiproliferative Effects : In a study exploring various derivatives of pyrrolo[3,4-b]pyridine compounds, 3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione was identified as one of the most potent compounds against multiple myeloma cell lines due to its ability to induce apoptosis and disrupt cell cycle progression .
  • Cereblon Modulation : Another investigation focused on the ability of this compound to modulate CRBN activity, revealing that it could enhance the degradation of specific proteins associated with cancer progression. This property aligns well with the mechanism observed in other known CRBN modulators like lenalidomide .

Q & A

Q. What are the standard synthetic routes for preparing pyrrolo[3,4-b]pyridine-dione derivatives, and how is the bromo substituent introduced?

  • Methodological Answer : A common approach involves refluxing precursors like picolinic anhydride with nucleophiles (e.g., ethanolamine) under basic conditions (e.g., NaOAc) to form the pyrrolopyridine-dione core . Bromination is typically achieved using brominating agents (e.g., NBS or Br₂) in polar aprotic solvents like DMF. Post-synthetic modifications, such as coupling with 2,6-dioxopiperidin-3-yl groups, require anhydrous conditions with catalysts like KOH under nitrogen . Structural confirmation is performed via 1H^1 \text{H}/13C^{13} \text{C} NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H^1 \text{H}/13C^{13} \text{C} NMR : Identifies substituents (e.g., bromo, dioxopiperidinyl) and confirms regiochemistry .
  • IR Spectroscopy : Detects carbonyl stretches (1650–1750 cm1^{-1}) for dione moieties .
  • Elemental Analysis : Validates purity (>98%) and stoichiometry .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromo group serves as a leaving site for Suzuki-Miyaura or Stille couplings. For example, Pd-catalyzed cross-coupling with boronic acids or stannanes in toluene/EtOH at 105°C introduces aryl/heteroaryl groups . Optimization requires inert atmospheres and monitoring via TLC .

Advanced Research Questions

Q. How can reaction yields be improved for introducing the 2,6-dioxopiperidin-3-yl moiety?

  • Methodological Answer : Use Design of Experiments (DOE) to optimize parameters:
  • Temperature : 150°C in DMF ensures complete anhydride activation .
  • Catalyst Loading : 1.5–2.0 equiv. KOH improves nucleophilic substitution .
  • Purification : Recrystallization from CH2_2Cl2_2/EtOH (5:20) enhances yield and purity . Contradictions in yields (e.g., 36% vs. 75% in similar reactions) arise from divergent purification methods .

Q. What strategies resolve crystallographic challenges during structural refinement?

  • Methodological Answer :
  • Software : Use SHELXL for high-resolution data refinement. Twinning and disorder are addressed using the HKLF 5 format and PART instructions .
  • Validation : Check R-factors (<5%) and residual electron density maps. For example, 6-benzyl derivatives were resolved with R1=0.039R_1 = 0.039 using SHELX .

Q. How does molecular geometry affect stability in storage or biological assays?

  • Methodological Answer :
  • Morphology Studies : Flat structures (e.g., fused diones) exhibit higher crystallinity and shelf stability compared to twisted analogs .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Amorphous forms may require stabilizers like PVP .

Q. What computational tools predict structure-activity relationships (SAR) for antitumor activity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .
  • Molecular Docking : Screens against targets like PARP-1 using AutoDock Vina. Substituents at C3/C5 positions are critical for binding affinity .

Q. How to design derivatives for enhanced pharmacokinetic properties?

  • Methodological Answer :
  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via post-synthetic modifications .
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Replace labile esters with amides .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.